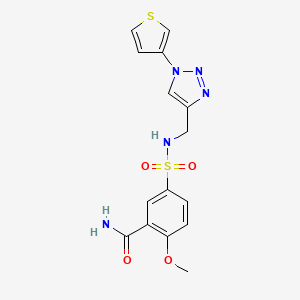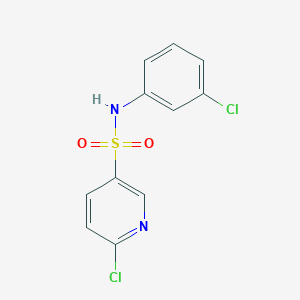![molecular formula C21H19N3O3 B2503466 methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251676-20-6](/img/structure/B2503466.png)
methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of an indole moiety, which is a common framework in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is described in the first paper, where ethynyl ketene-S,S-acetals are used as dienophiles in a one-pot three-component reaction involving arylamines and aldehydes. This process results in 4-functionalized quinolines through a sequence of arylimine formation, aza-Diels-Alder reaction, and reductive amination . Although the compound of interest is not directly synthesized in this paper, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring. The compound of interest includes additional functional groups, such as an indole moiety and an amino ester, which may influence its chemical behavior and interaction with biological targets. The stereochemistry and electronic distribution within the molecule are crucial for its biological activity and are often explored through computational chemistry and X-ray crystallography.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. The second paper describes a two-step synthesis of quinoline derivatives starting from anthranilic acids, which involves the formation of isatoic anhydrides and their subsequent reaction with sodium enolates to yield substituted quinolines . This method showcases the reactivity of the quinoline core and its ability to undergo electrophilic substitution reactions, which could be relevant for further functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of an indole group may increase the compound's hydrophobicity, affecting its solubility in aqueous solutions. The fourth paper provides insight into the synthesis of quinoline amino acid esters, which could be related to the physical properties of the compound due to the presence of similar functional groups .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The chemical compound methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate is involved in various synthetic processes and structural analyses within organic chemistry. For instance, it serves as a precursor in the preparation of derivatives of β-proline, nipecotic acid, and certain carboxylic acids related to indolizine and quinolizine structures, highlighting its versatility in synthesizing cyclic and bicyclic β-amino acids derivatives (Tishkov, Reissig, & Ioffe, 2002). Similarly, its use in the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates through direct condensation processes further illustrates its application in creating quinoline amino acid esters, which are crucial intermediates for subsequent chemical syntheses (Fathala & Pazdera, 2017).
Photovoltaic and Electronic Applications
The compound also finds applications in the field of materials science, particularly in the development of photovoltaic properties. For example, derivatives of this compound, such as Ph-HPQ and Ch-HPQ films, have been explored for their photovoltaic properties and potential applications in organic–inorganic photodiode fabrication, demonstrating the compound's relevance in the development of electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical and Fluorescent Applications
Additionally, the compound's derivatives have been utilized in the design and synthesis of fluorescent dyes for potential applications in liquid crystal displays, indicating its significance in the creation of materials with specific optical properties (Bojinov & Grabchev, 2003). This is further supported by studies on mesomeric betaines constructed from quinolinium cations and carboxylate anions, which have been investigated for their fluorescent properties, showcasing the compound's utility in the development of fluorescent dipoles (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities, such as inhibition of DNA gyrase and antibacterial potency, underscoring its potential in the development of new antibacterial agents (Domagala et al., 1988). These applications demonstrate the broad utility of this compound in scientific research, spanning from organic synthesis to materials science and medicinal chemistry.
Wirkmechanismus
The mechanism of action of indole derivatives often involves their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . For instance, compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .
Eigenschaften
IUPAC Name |
methyl 4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-21(26)18-19(15-7-3-5-9-17(15)24-20(18)25)22-11-10-13-12-23-16-8-4-2-6-14(13)16/h2-9,12,23H,10-11H2,1H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSNQPYDATFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)
![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)
![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)



![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)